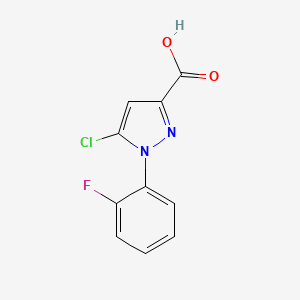
5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-3-carboxylique est un composé chimique qui appartient à la classe des dérivés du pyrazole. Ce composé est caractérisé par la présence d'un groupe chloro en position 5, d'un groupe fluorophényle en position 1 et d'un groupe acide carboxylique en position 3 du cycle pyrazole. Les dérivés du pyrazole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-3-carboxylique implique généralement la réaction de l'acide 5-chloro-1H-pyrazole-3-carboxylique avec le chlorure de 2-fluorobenzoyle en conditions basiques. La réaction est réalisée en présence d'une base telle que la triéthylamine ou la pyridine, qui facilite la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé à reflux, et le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle
Dans un contexte industriel, la production de l'acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-3-carboxylique peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des paramètres de réaction et un rendement amélioré. L'utilisation de systèmes automatisés réduit également le risque d'erreur humaine et garantit une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former l'anion carboxylate correspondant.
Réduction : Le groupe chloro peut être réduit pour former le composé hydrogéné correspondant.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les réactions de substitution nucléophile sont généralement réalisées en présence d'une base telle que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃).
Principaux produits formés
Oxydation : Formation d'un anion carboxylate.
Réduction : Formation d'un dérivé du pyrazole hydrogéné.
Substitution : Formation de dérivés du pyrazole substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
L'acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-3-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et antimicrobiennes.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier dans le traitement de maladies telles que le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de produits agrochimiques et autres produits industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, ce qui entraîne ses effets biologiques. Par exemple, il peut inhiber l'activité des enzymes cyclooxygénases (COX), qui sont impliquées dans la réponse inflammatoire. De plus, il peut interagir avec les membranes cellulaires bactériennes, ce qui entraîne des effets antimicrobiens .
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-4-carboxylique
- Acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-5-carboxylique
- Acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-2-carboxylique
Unicité
L'acide 5-chloro-1-(2-fluorophényl)-1H-pyrazole-3-carboxylique est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, ce qui lui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes chloro et fluorophényle augmente sa réactivité et ses activités biologiques potentielles par rapport à d'autres dérivés du pyrazole .
Propriétés
Formule moléculaire |
C10H6ClFN2O2 |
|---|---|
Poids moléculaire |
240.62 g/mol |
Nom IUPAC |
5-chloro-1-(2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-9-5-7(10(15)16)13-14(9)8-4-2-1-3-6(8)12/h1-5H,(H,15,16) |
Clé InChI |
XGBRVMBRWJHJGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
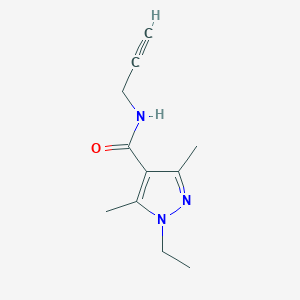
![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)

![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)


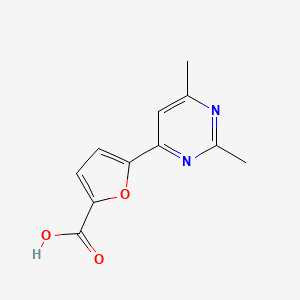
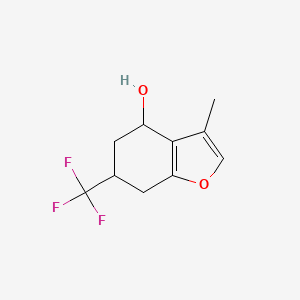

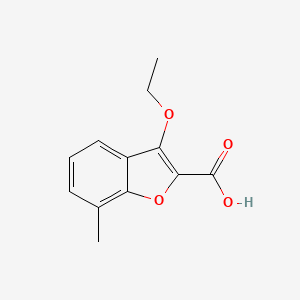
![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)
